molecular formula C14H26O5 B4956638 (11-Hydroxyundecyl)propanedioic acid

(11-Hydroxyundecyl)propanedioic acid

Cat. No.: B4956638
M. Wt: 274.35 g/mol
InChI Key: NYTODYIISRPSAO-UHFFFAOYSA-N
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Description

(11-Hydroxyundecyl)propanedioic acid is an organic compound characterized by the presence of a hydroxyl group attached to the eleventh carbon of an undecyl chain, which is further connected to a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11-Hydroxyundecyl)propanedioic acid typically involves the reaction of undecyl alcohol with malonic acid under specific conditions. The process begins with the protection of the hydroxyl group, followed by the formation of an ester linkage with malonic acid. Subsequent deprotection and hydrolysis yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions, utilizing catalysts to enhance reaction efficiency. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions may target the carboxylic acid groups, converting them to primary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(11-Hydroxyundecyl)propanedioic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (11-Hydroxyundecyl)propanedioic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxyl group and carboxylic acid moieties play crucial roles in its reactivity and binding affinity. The compound may participate in enzymatic reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share similar hydroxyl and carboxylic acid functionalities.

    Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also possess hydroxyl and carboxylic acid groups but differ in their structural framework.

Uniqueness: (11-Hydroxyundecyl)propanedioic acid is unique due to its long undecyl chain, which imparts distinct physicochemical properties and potential applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(11-hydroxyundecyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5/c15-11-9-7-5-3-1-2-4-6-8-10-12(13(16)17)14(18)19/h12,15H,1-11H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTODYIISRPSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(C(=O)O)C(=O)O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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